

Technical Support Center: N-acetyl lysyltyrosylcysteine amide (KYC)

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Compound of Interest

Compound Name: *N-acetyl lysyltyrosylcysteine amide*

Cat. No.: B11933335

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This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper dissolution and handling of **N-acetyl lysyltyrosylcysteine amide (KYC)** for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is **N-acetyl lysyltyrosylcysteine amide (KYC)**?

A1: **N-acetyl lysyltyrosylcysteine amide (KYC)** is a potent, reversible, and specific tripeptide inhibitor of myeloperoxidase (MPO).[1][2][3] It is a non-toxic compound used in research to inhibit the production of toxic oxidants by MPO, thereby reducing neuronal damage, preserving brain tissue, and mitigating inflammation in various disease models.[1][2][4]

Q2: What are the primary research applications of KYC?

A2: KYC is primarily used in studies of conditions where MPO-driven oxidative stress is implicated. This includes research on stroke, bronchopulmonary dysplasia, and neuroinflammatory diseases like multiple sclerosis.[5][6][7] It has been shown to reduce infarct size in stroke models, improve lung complexity in neonatal rat pups with bronchopulmonary dysplasia, and decrease neuroinflammation.[4][5]

Q3: What is the mechanism of action of KYC?

A3: KYC is oxidized by myeloperoxidase (MPO) to form a KYC thiyl radical. This radical can then inactivate the pro-inflammatory molecule High Mobility Group Box 1 (HMGB1) and activate the Nrf2 antioxidant response pathway.^[5] This dual action helps to reduce inflammation and oxidative stress.

Q4: How should I store **N-acetyl lysyltyrosylcysteine amide**?

A4: Proper storage is crucial to maintain the stability of the compound. Recommendations are as follows:

- Powder: Store at -20°C for up to 3 years.^[1]
- In Solvent: Store stock solutions at -80°C for up to 1 year.^[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.^[2]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Compound will not dissolve	Insufficient solvent volume or inadequate mixing.	Increase the solvent volume. Use sonication to aid dissolution; this is often recommended for dissolving KYC. ^{[1][2]} Gentle heating can also be applied, but monitor for any signs of degradation.
Use of an inappropriate solvent.	The recommended primary solvents are DMSO and water. ^{[1][2]} For cell culture, ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).	
Precipitation observed after adding to aqueous buffer or media	The compound's solubility limit in the aqueous solution has been exceeded.	Prepare a more concentrated stock solution in DMSO and then dilute it further into your aqueous buffer or media with vigorous vortexing. Ensure the final concentration of the organic solvent is compatible with your experimental system.
The pH of the final solution is affecting solubility.	Check the pH of your final solution. While specific pH-solubility profiles for KYC are not readily available, significant deviations from neutral pH can affect the solubility of peptides.	
Inconsistent experimental results	Degradation of the compound due to improper storage or handling.	Ensure the compound is stored correctly as a powder at -20°C and as a stock solution at -80°C. ^[1] Avoid multiple freeze-thaw cycles by preparing single-use aliquots.

[2] Use freshly prepared solutions for your experiments whenever possible.

Presence of trifluoroacetic acid (TFA) from synthesis.

If you have synthesized the peptide, residual TFA can interfere with experiments. A protocol to remove TFA involves dissolving the peptide in distilled water with 6 mM HCl and then lyophilizing. This process can be repeated 2-3 times.[5]

Quantitative Data Summary

Solubility of N-acetyl lysyltyrosylcysteine amide

Solvent	Concentration	Molar Equivalent	Notes
DMSO	55 mg/mL[1]	121.26 mM[1]	Sonication is recommended to aid dissolution.[1]
Water (H ₂ O)	125 mg/mL[2][4]	275.60 mM[2][4]	Ultrasonic assistance is needed.[2][4]
Water (H ₂ O)	100 mM[8]	-	

Storage Stability

Form	Storage Temperature	Duration
Powder	-20°C	3 years[1]
In Solvent	-80°C	1 year[1]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

- **Weigh the Compound:** Accurately weigh out the desired amount of **N-acetyl lysyltyrosylcysteine amide** powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, you would need 0.45356 mg of the compound (Molecular Weight: 453.56 g/mol).
- **Add Solvent:** Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the powder.
- **Dissolve:** Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath until the solution is clear.[\[1\]](#)
- **Store:** Aliquot the stock solution into smaller, single-use volumes and store at -80°C.[\[1\]](#)

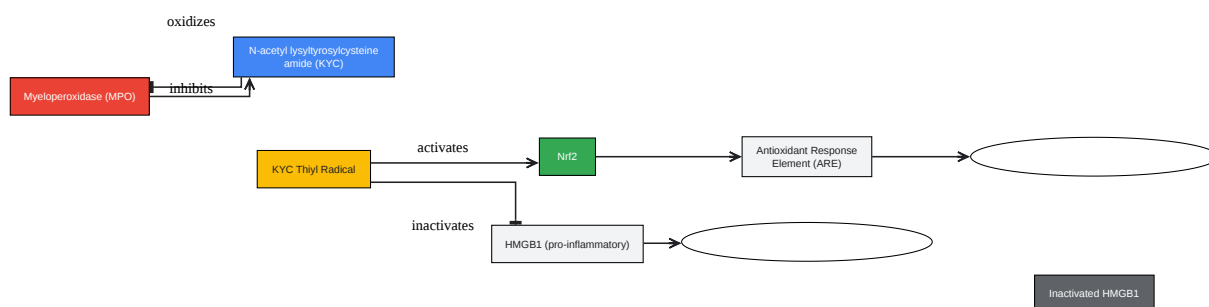
Protocol for In Vivo Administration in Mice

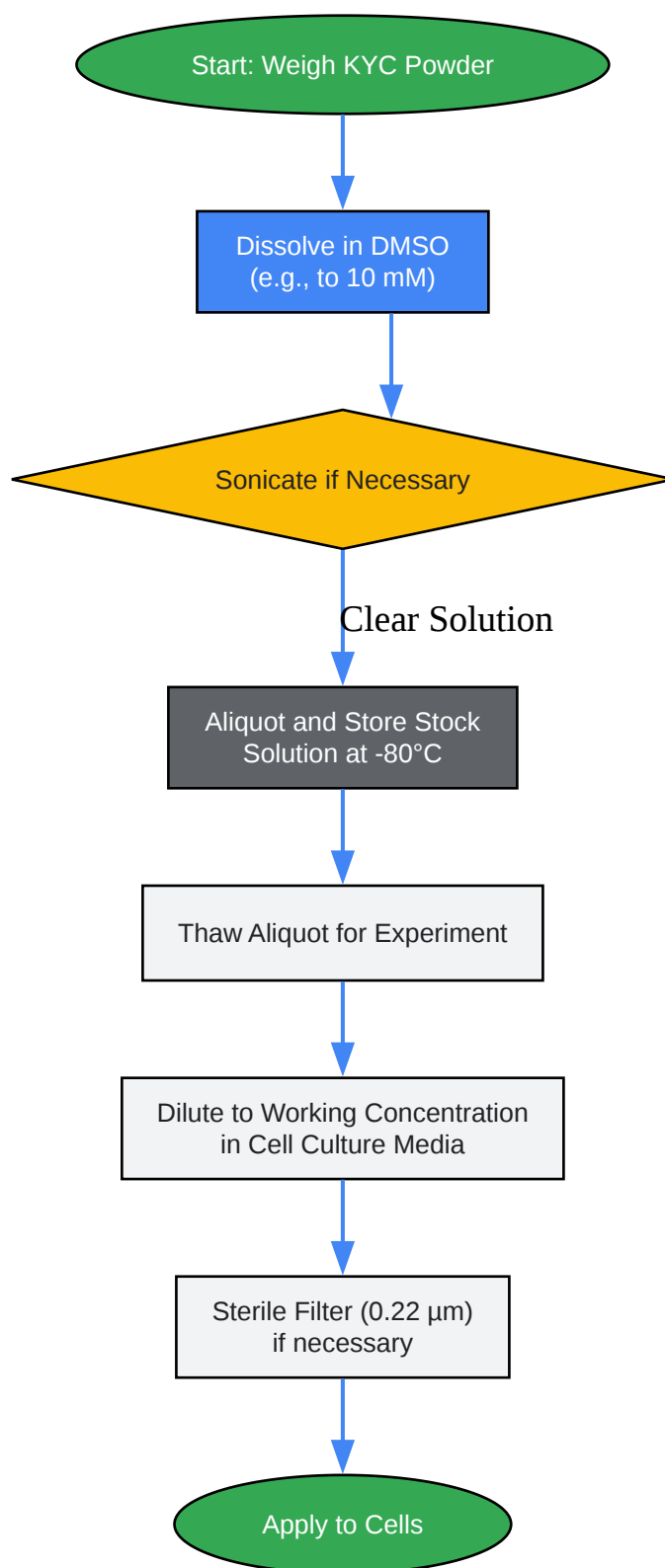
For in vivo experiments, a common formulation involves a co-solvent system to ensure solubility and biocompatibility.

- **Prepare the Vehicle:** A recommended vehicle for intraperitoneal (i.p.) injection is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline or PBS.[\[1\]](#)
- **Dissolve the Compound:** First, dissolve the **N-acetyl lysyltyrosylcysteine amide** in DMSO.
- **Add Co-solvents:** Sequentially add the PEG300, Tween-80, and finally the saline or PBS, ensuring the solution is well-mixed after each addition.[\[1\]](#)
- **Administration:** A reported dosage for mice is 10 mg/kg, administered daily via intraperitoneal injection.[\[4\]](#)[\[7\]](#)

Visualizations

Proposed Signaling Pathway of N-acetyl lysyltyrosylcysteine amide





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